molecular formula C19H21NO5 B6574036 [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1638707-02-4

[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No. B6574036
CAS RN: 1638707-02-4
M. Wt: 343.4 g/mol
InChI Key: LUBYIZAKOTZINA-UHFFFAOYSA-N
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Description

The compound “[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate” is a complex organic molecule. It contains a carbamoyl group (NHCOO), which is a functional group derived from carbamic acid (NH2COOH). This group is attached to a phenyl ring with two methoxy groups (OCH3) at the 3 and 5 positions. The carbamoyl group is also attached to a methyl group (CH3) which is further connected to an acetate group (COOCH3) that is substituted with a 4-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the carbamoyl group, the introduction of the methoxy groups to the phenyl ring, and the attachment of the acetate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbamoyl group could potentially undergo reactions involving the nitrogen atom or the carbonyl group. The methoxy groups might participate in electrophilic aromatic substitution reactions on the phenyl ring. The acetate group could undergo reactions involving the carbonyl group or the ester linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and acetate groups could impact the compound’s solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has gained widespread use due to its mild reaction conditions and functional group tolerance. The coupling involves the cross-coupling of organoboron reagents with electrophilic organic groups.

Application::

Protodeboronation for Alkene Hydromethylation

Overview: Protodeboronation involves the removal of a boron group from a boronic ester. In this case, we focus on alkyl boronic esters.

Application::

Benzylic Position Reactions

Overview: The benzylic position refers to the carbon adjacent to an aromatic ring. Reactions at this position are significant due to the resonance-stabilized carbocation intermediates.

Application::

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the mechanism of action. The compound’s behavior would depend on its environment and the other molecules present .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and determining its potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)8-19(22)25-12-18(21)20-15-9-16(23-2)11-17(10-15)24-3/h4-7,9-11H,8,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBYIZAKOTZINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

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